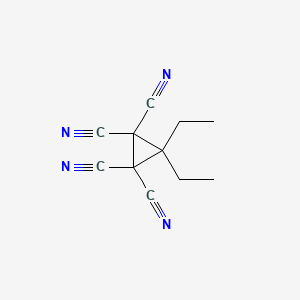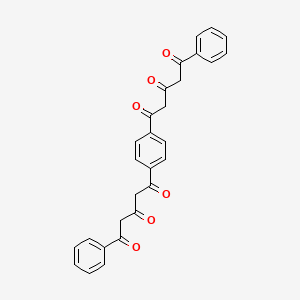
1,1'-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) is a complex organic compound with the molecular formula C28H22O6 It is characterized by its unique structure, which includes a benzene ring connected to two 5-phenylpentane-1,3,5-trione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) typically involves the reaction of benzene derivatives with phenylpentane trione precursors. One common method involves the use of phenylhydrazine hydrochloride and benzaldehyde derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzene ring and trione groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylpentane-1,3,5-trione): Similar structure but with biphenyl groups.
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-dione): Differing in the oxidation state of the trione groups.
Uniqueness
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) is unique due to its specific structural arrangement and reactivity
Propiedades
Número CAS |
10437-91-9 |
|---|---|
Fórmula molecular |
C28H22O6 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1-[4-(3,5-dioxo-5-phenylpentanoyl)phenyl]-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C28H22O6/c29-23(15-25(31)19-7-3-1-4-8-19)17-27(33)21-11-13-22(14-12-21)28(34)18-24(30)16-26(32)20-9-5-2-6-10-20/h1-14H,15-18H2 |
Clave InChI |
NVISZNPRCZVECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


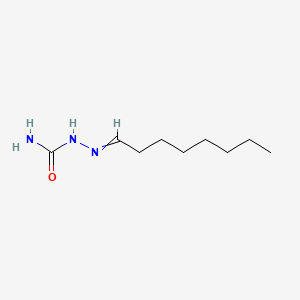
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
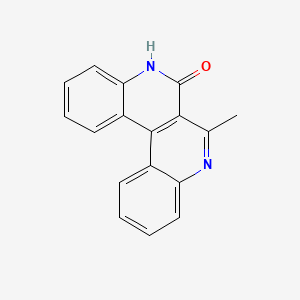
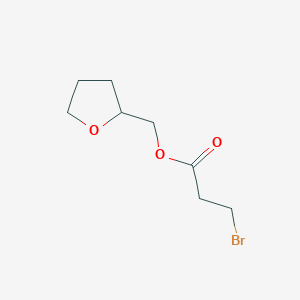

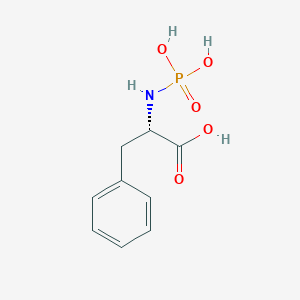
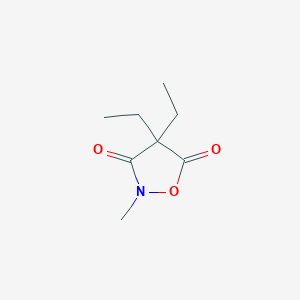
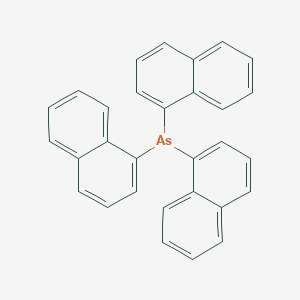
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
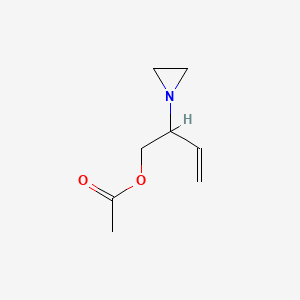

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
